2-amino-N-methoxy-N,5-dimethylbenzamide
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Overview
Description
2-amino-N-methoxy-N,5-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, featuring an amino group, a methoxy group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methoxy-N,5-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-3-methylbenzoic acid, followed by chlorination, esterification, and ammonolysis reactions . Another method includes the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, which is then dehydrated and subjected to ring-closing under the action of concentrated sulfuric acid to obtain isatin. The isatin is oxidized by hydrogen peroxide to generate isatoic anhydride, which is then subjected to ring opening by methylamine gas to obtain 2-amino-N,3-dimethylbenzamide. Finally, chlorination with sulfuryl chloride yields 2-amino-5-chloro-N,3-dimethylbenzamide .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. For example, the preparation method described in CN111517975B involves using 2-nitro-3-methylbenzoic acid as the initial raw material and obtaining the final product through a series of reduction, chlorination, esterification, and ammonolysis reactions . This method is suitable for industrial production due to its high yield, mild reaction conditions, and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methoxy-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, such as halogenation, where halogen atoms replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, halogenation of this compound can yield halogenated derivatives such as 2-amino-5-chloro-N,3-dimethylbenzamide .
Scientific Research Applications
2-amino-N-methoxy-N,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-methoxy-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methoxy-N,N-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methoxy groups.
2-amino-5-chloro-N,3-dimethylbenzamide: This compound features a chlorine atom instead of a methoxy group.
2-amino-N,N-dimethylbenzamide: This compound lacks the methoxy group present in 2-amino-N-methoxy-N,5-dimethylbenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-N-methoxy-N,5-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,11H2,1-3H3 |
InChI Key |
SWGDZNHYIRYKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N(C)OC |
Origin of Product |
United States |
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